molecular formula C6H7BrF2N2 B1448538 4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1694474-39-9

4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1448538
CAS No.: 1694474-39-9
M. Wt: 225.03 g/mol
InChI Key: CHYFCXVZKDSFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the introduction of bromomethyl and difluoromethyl groups onto a pyrazole ring. One common method is the electrophilic bromination of a suitable pyrazole precursor, followed by difluoromethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The difluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The bromomethyl and difluoromethyl groups can modulate the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2-(difluoromethyl)pyridine-6-methanol: Another compound with bromomethyl and difluoromethyl groups, but with a pyridine ring instead of a pyrazole ring.

    4-(Bromomethyl)-6,7-dimethoxycoumarin: Contains a bromomethyl group and is used in different applications, such as fluorescent labeling.

Uniqueness

4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring structure

Properties

IUPAC Name

4-(bromomethyl)-3-(difluoromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYFCXVZKDSFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
Reactant of Route 3
4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.